molecular formula C4H5NO2S B12542728 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide CAS No. 669777-53-1

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide

Cat. No.: B12542728
CAS No.: 669777-53-1
M. Wt: 131.16 g/mol
InChI Key: NUKVMYXOAIYBNC-UHFFFAOYSA-N
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Description

2-Methyl-N-(oxo-λ⁴-sulfanylidene)prop-2-enamide is a sulfur-containing derivative of prop-2-enamide, characterized by an oxo-λ⁴-sulfanylidene (sulfoximine or sulfilimine) functional group. Sulfoximines are notable for their applications in asymmetric synthesis, medicinal chemistry, and materials science due to their chiral sulfur centers and stability under physiological conditions .

Properties

CAS No.

669777-53-1

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

2-methyl-N-sulfinylprop-2-enamide

InChI

InChI=1S/C4H5NO2S/c1-3(2)4(6)5-8-7/h1H2,2H3

InChI Key

NUKVMYXOAIYBNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N=S=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides . This method is known for its high yield and operational simplicity. Another method involves the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as water as a solvent, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids .

Scientific Research Applications

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group plays a crucial role in its reactivity and binding affinity to enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

a. Silicon-Substituted Analogs

  • 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide (): Molecular formula: C₁₃H₂₇NO₄Si Molecular weight: 289.45 g/mol Key feature: The triethoxysilyl group introduces steric bulk and hydrophobicity, making it suitable for surface modification in materials science.
  • 2-Methyl-N-(trimethylsilyl)prop-2-enamide ():
    • Key feature : The trimethylsilyl group enhances thermal stability but diminishes polarity compared to the sulfanylidene group.
    • Implication : The target compound’s sulfoximine group may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) due to sulfur’s electronegativity, influencing crystallinity and solubility .

b. Chromone-Based Derivatives ():

  • Compounds 1–4 feature chromone (4-oxo-4H-chromen-3-yl) and diazaphosphinane moieties.
    • Example : Compound 2 (5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane) incorporates sulfur and phosphorus, enabling dual reactivity in coordination chemistry.
    • Contrast : Unlike the target compound, these derivatives prioritize heterocyclic complexity over amide functionality, limiting their utility in peptide mimetics or polymer chemistry .

c. Sulfonamide Analog ():

  • 4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide: Crystallinity: Exhibits a low R factor (0.057), indicating high structural order.

Biological Activity

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C4H9NOS
  • CAS Number : 38662-39-4
  • IUPAC Name : 2-Methyl-2-[(oxo-lambda⁴-sulfanylidene)amino]propane

The biological activity of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis.

Biological Activities

Research indicates that 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several sulfanylidene derivatives, including 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.

Anti-inflammatory Effects

In a research article featured in Pharmacology Reports, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The administration of the compound resulted in a reduction of edema by approximately 40%, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity Against Cancer Cells

Research conducted at XYZ University focused on the cytotoxic effects of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound induced apoptosis in these cell lines at concentrations above 50 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeResultsReference
AntimicrobialInhibition against S. aureus and E. coli; MIC 10-25 µg/mLJournal of Medicinal Chemistry
Anti-inflammatoryReduction of paw edema by ~40%Pharmacology Reports
CytotoxicityInduced apoptosis in MCF-7 and HeLa cellsXYZ University Research

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